molecular formula C22H22O8 B2914562 Isopicropodophyllin CAS No. 60660-50-6

Isopicropodophyllin

Cat. No.: B2914562
CAS No.: 60660-50-6
M. Wt: 414.41
InChI Key: YJGVMLPVUAXIQN-AJJRLKMBSA-N
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Description

Isopicropodophyllin is a natural compound that belongs to the lignan family It is derived from the roots of Podophyllum plants and is known for its potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopicropodophyllin can be synthesized through several synthetic routes. One common method involves the extraction of lignan from Podophyllum resin, followed by a series of chemical reactions to isolate and purify this compound. The synthetic process typically includes steps such as hydrogenation, oxidation, and cyclization under controlled conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The process is optimized to ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Isopicropodophyllin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Isopicropodophyllin has a wide range of scientific research applications, including:

Mechanism of Action

Isopicropodophyllin exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the inhibition of the insulin-like growth factor-1 receptor (IGF-1R), which plays a crucial role in cell growth and survival. By inhibiting this receptor, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth. Additionally, it may interact with other cellular pathways involved in inflammation and viral replication .

Comparison with Similar Compounds

Isopicropodophyllin is structurally similar to other lignan compounds, such as podophyllotoxin and picropodophyllin. it has unique properties that distinguish it from these compounds:

    Podophyllotoxin: While both compounds are derived from Podophyllum plants, podophyllotoxin is primarily known for its use in the treatment of warts and as a precursor for anti-cancer drugs.

    Picropodophyllin: This compound is a stereoisomer of this compound and shares similar inhibitory effects on IGF-1R. .

List of Similar Compounds

  • Podophyllotoxin
  • Picropodophyllin
  • Deoxypodophyllotoxin
  • Etoposide (a semi-synthetic derivative of podophyllotoxin)

This compound’s unique properties and potential applications make it a valuable compound in scientific research and industrial applications. Its ability to inhibit key molecular targets and its broad range of biological activities continue to drive interest in further exploring its therapeutic potential.

Properties

IUPAC Name

(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19+,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-NWTFUFRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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